REACTION_CXSMILES
|
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].[C:8]([O:11][CH2:12][CH3:13])(=[O:10])[CH3:9].N1C=[CH:18][CH:17]=[CH:16][CH:15]=1>>[C:5]([O:4][C:1]1[CH:15]=[C:16]([CH:13]=[C:12]([O:11][C:8](=[O:10])[CH3:9])[CH:2]=1)[CH:17]=[CH2:18])(=[O:7])[CH3:6]
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Name
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|
Quantity
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2.33 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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100 mL
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Type
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reactant
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Smiles
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C(C)(=O)OCC
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted three times against 100 ml of 1N HCl
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Type
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WASH
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Details
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The organic layer washed twice with 50 ml of brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CUSTOM
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Details
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After evaporation of the solvent chromatographic purification over silica gel using
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Type
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ADDITION
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Details
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a 7:2 (v/v) mixture of n-hexane and ethyl acetate
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Name
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Type
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product
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Smiles
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C(C)(=O)OC=1C=C(C=C)C=C(C1)OC(C)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 36.5 mmol | |
AMOUNT: MASS | 8.04 g | |
YIELD: PERCENTYIELD | 87% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |